7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine
Overview
Description
7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is a complex organic compound that features a unique structure incorporating both benzodioxole and dioxolobenzoxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized by reacting catechol with dihalomethanes in the presence of a base such as cesium carbonate . The dioxolobenzoxazine ring system can be constructed through a series of cyclization reactions involving appropriate precursors and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may target microtubules and disrupt their function, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features.
1,3-Dioxolobenzoxazine derivatives: Compounds with variations in the dioxolobenzoxazine ring system.
Other benzodioxole derivatives: Compounds with different substituents on the benzodioxole ring.
Uniqueness
7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is unique due to its combined structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-2-12-15(21-8-19-12)4-11(1)17-6-10-3-14-16(22-9-20-14)5-13(10)18-7-17/h1-5H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGQFJREIBDKCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=C(C=C2OCN1C4=CC5=C(C=C4)OCO5)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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